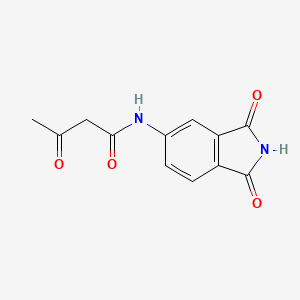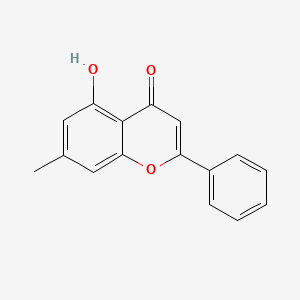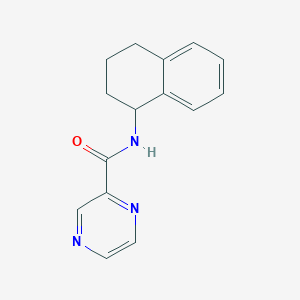
Isoquinoline, 1-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mesitylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The mesityl group, which is a derivative of mesitylene (1,3,5-trimethylbenzene), is attached to the isoquinoline structure, imparting unique chemical properties to the compound
Vorbereitungsmethoden
The synthesis of 1-Mesitylisoquinoline can be achieved through several synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the coupling and cyclization reactions necessary to form the isoquinoline structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
1-Mesitylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of isoquinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce dihydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at the mesityl group, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures, often using acidic or basic conditions
Wissenschaftliche Forschungsanwendungen
1-Mesitylisoquinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-malarial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments, as well as in the development of new catalytic systems.
Wirkmechanismus
The mechanism of action of 1-Mesitylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are of significant interest .
Vergleich Mit ähnlichen Verbindungen
1-Mesitylisoquinoline can be compared to other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the mesityl group, has different chemical properties and reactivity.
1-Benzylisoquinoline: This compound has a benzyl group instead of a mesityl group, leading to variations in its biological activity and chemical behavior.
The uniqueness of 1-Mesitylisoquinoline lies in the presence of the mesityl group, which enhances its stability and alters its electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
634613-70-0 |
|---|---|
Molekularformel |
C18H17N |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
1-(2,4,6-trimethylphenyl)isoquinoline |
InChI |
InChI=1S/C18H17N/c1-12-10-13(2)17(14(3)11-12)18-16-7-5-4-6-15(16)8-9-19-18/h4-11H,1-3H3 |
InChI-Schlüssel |
ISTNCAUPBGEENC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
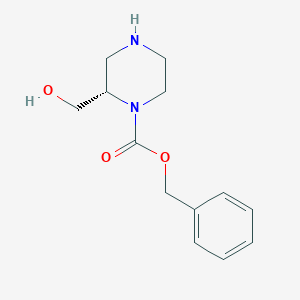
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

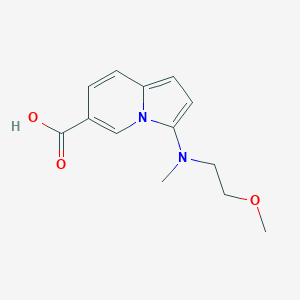
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)

